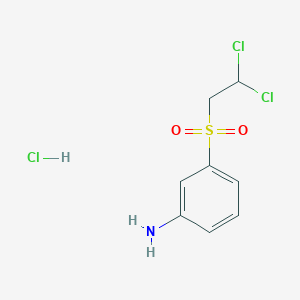
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride is a chemical compound with the molecular formula C8H10Cl2NO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a sulfonyl group attached to an aniline ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride typically involves the reaction of 3-(2,2-Dichloroethylsulfonyl)aniline with hydrochloric acid. The process begins with the preparation of 3-(2,2-Dichloroethylsulfonyl)aniline, which can be synthesized through the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway . The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the quality and consistency of the compound.
化学反应分析
Types of Reactions
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as zinc, tin, or iron in the presence of hydrochloric acid are used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted aniline derivatives depending on the reagents used.
科学研究应用
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, resulting in the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
2,3-Dichloroaniline: Another chlorinated aniline derivative with similar chemical properties.
3-(1,2,2-Trichloroethenyl)aniline hydrochloride: A compound with a similar structure but different substituents.
Uniqueness
3-(2,2-Dichloroethylsulfonyl)aniline;hydrochloride is unique due to the presence of the sulfonyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
属性
CAS 编号 |
81105-57-9 |
|---|---|
分子式 |
C8H10Cl3NO2S |
分子量 |
290.6 g/mol |
IUPAC 名称 |
3-(2,2-dichloroethylsulfonyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H9Cl2NO2S.ClH/c9-8(10)5-14(12,13)7-3-1-2-6(11)4-7;/h1-4,8H,5,11H2;1H |
InChI 键 |
UGCPAFJFZZBZQV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)CC(Cl)Cl)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


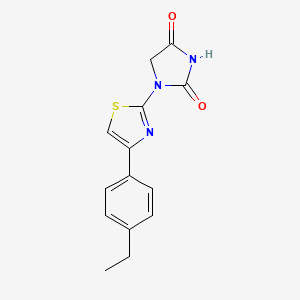


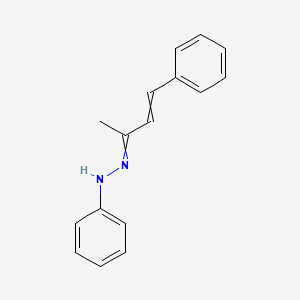
![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)
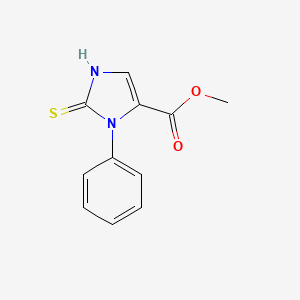


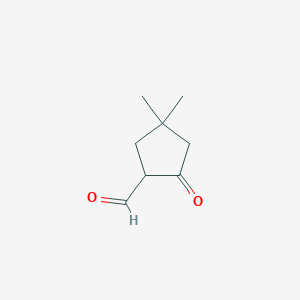
![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)


